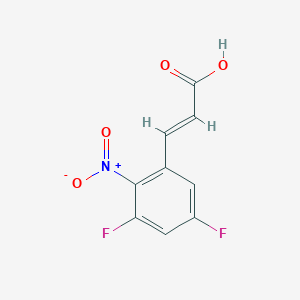
(E)-3-(3,5-difluoro-2-nitrophenyl)prop-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(3,5-difluoro-2-nitrophenyl)prop-2-enoic acid is an organic compound characterized by the presence of difluoro and nitro groups on a phenyl ring, along with a prop-2-enoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3,5-difluoro-2-nitrophenyl)prop-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-difluoro-2-nitrobenzaldehyde and malonic acid.
Knoevenagel Condensation: The key step is the Knoevenagel condensation reaction, where 3,5-difluoro-2-nitrobenzaldehyde reacts with malonic acid in the presence of a base such as piperidine or pyridine. The reaction is carried out under reflux conditions to form the this compound.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Knoevenagel condensation reactions using automated reactors and continuous flow systems to enhance efficiency and yield.
化学反应分析
Types of Reactions
(E)-3-(3,5-difluoro-2-nitrophenyl)prop-2-enoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The difluoro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products
Reduction: Formation of (E)-3-(3,5-diamino-2-nitrophenyl)prop-2-enoic acid.
Substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Formation of oxidized derivatives such as carboxylic acids.
科学研究应用
(E)-3-(3,5-difluoro-2-nitrophenyl)prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of (E)-3-(3,5-difluoro-2-nitrophenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application and target, but may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
(E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one: A fluorinated chalcone with similar structural features.
3-(3,5-Difluorophenyl)propionic acid: A related compound with a propionic acid moiety instead of a prop-2-enoic acid moiety.
Uniqueness
(E)-3-(3,5-difluoro-2-nitrophenyl)prop-2-enoic acid is unique due to the presence of both difluoro and nitro groups, which confer distinct chemical reactivity and potential biological activities compared to similar compounds.
属性
分子式 |
C9H5F2NO4 |
|---|---|
分子量 |
229.14 g/mol |
IUPAC 名称 |
(E)-3-(3,5-difluoro-2-nitrophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H5F2NO4/c10-6-3-5(1-2-8(13)14)9(12(15)16)7(11)4-6/h1-4H,(H,13,14)/b2-1+ |
InChI 键 |
GDHVLNMAASLZQZ-OWOJBTEDSA-N |
手性 SMILES |
C1=C(C=C(C(=C1/C=C/C(=O)O)[N+](=O)[O-])F)F |
规范 SMILES |
C1=C(C=C(C(=C1C=CC(=O)O)[N+](=O)[O-])F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[47-Amino-39-(2-amino-2-oxoethyl)-18-[[carboxy-(4-hydroxyphenyl)methyl]carbamoyl]-24-(1-hydroxyethyl)-7-[(4-hydroxyphenyl)methyl]-30-methyl-2,5,8,10,20,23,26,29,32,38,41,48,54-tridecaoxo-14,16,44,45,51,52-hexathia-3,6,9,11,19,22,25,28,31,37,40,49,53-tridecazatetracyclo[25.22.3.212,42.033,37]tetrapentacontan-4-yl]propanoic acid](/img/structure/B13727542.png)
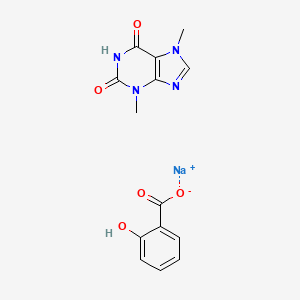



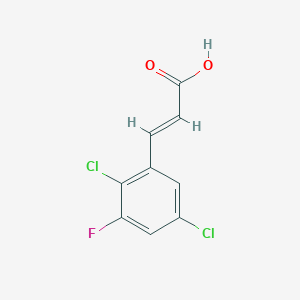
![(3S)-1-(tert-butoxycarbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B13727583.png)
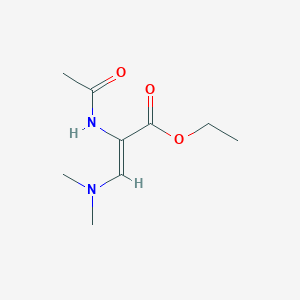
![2-Amino-5-bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13727598.png)
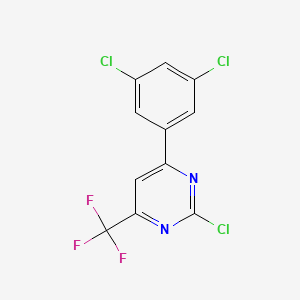
![2-Amino-6,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13727614.png)
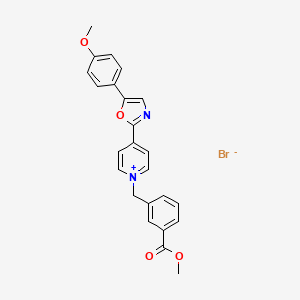
![9-Chloro-5',5'-dimethylspiro[benzo[f]indole-3,2'-[1,3]dioxan]-2(1H)-one](/img/structure/B13727624.png)
![3-Fluoro-N-isopropyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B13727627.png)
